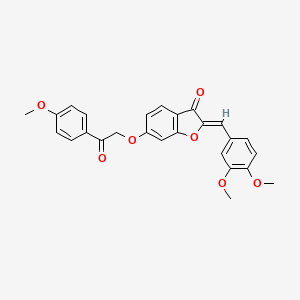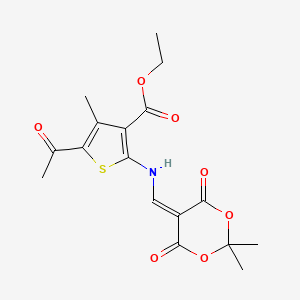
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a highly versatile and effective solvent that has been used in a variety of reactions, including nucleophilic substitutions, deprotonations, and metalation reactions.
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is part of the broader urea compound family, which has been clinically used for dermatological diseases for over a century. As a potent emollient and keratolytic agent, urea is an effective monotherapy for conditions associated with dry and scaly skin. The compound's dermatological applications span treatments for ichthyosis, xerosis, atopic dermatitis/eczema, contact dermatitis, radiation-induced dermatitis, psoriasis/seborrheic dermatitis, onychomycosis, tinea pedis, keratosis, pruritus, and dystrophic nails. It's also used with other medications as a penetration enhancing agent. Mild irritation is the most common adverse event, making urea a safe and tolerable topical drug without systemic toxicity (Pan et al., 2013).
Anticancer Activities
The compound's potential in anticancer activities is highlighted through its relationship with African medicinal spices and vegetables. These natural resources exhibit cytotoxic effects against malignant diseases, where urea derivatives could play a role in enhancing the efficacy of these treatments. The cytotoxic extracts include Aframomum arundinaceum, Xylopia aethiopica, and Zingiber officinale, among others. The mode of action often includes induction of apoptosis and disruption of mitochondrial membrane potential (Kuete, Karaosmanoğlu, & Sivas, 2017).
Environmental and Agricultural Studies
In environmental and agricultural contexts, nitrogen-based compounds, including urea derivatives, are significant. For instance, the nitrogen excreted through the urine and dung of cattle, a category that urea falls under, is an important source of nitrous oxide and ammonia emissions. Studies in this domain offer insights into nitrogen intake and its partitioning, providing data crucial for estimating greenhouse gas emissions from pasture-based livestock (Beltran et al., 2021).
Pharmacological and Toxicological Studies
Urea's role extends to pharmacological and toxicological studies. Its organic compound has been reported to be effective against many pathological conditions, although it also presents toxic effects. These dual roles make urea and its derivatives a subject of interest in understanding its therapeutic effects and cautioning its use, especially in individuals with symptoms of chronic kidney disease (Adeyomoye, Akintayo, Omotuyi, & Adewumi, 2022).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-8-7-11(16(2)15-8)14-12(18)13-9-5-3-4-6-10(9)17(19)20/h3-7H,1-2H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYAYPGDXPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321994 |
Source


|
| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956193-94-5 |
Source


|
| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)
![6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)



![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)
![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2465405.png)

![3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2465407.png)
